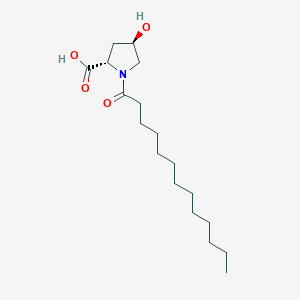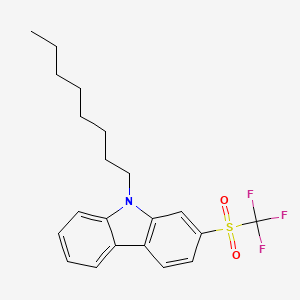![molecular formula C8H6N2O2 B15160711 1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole CAS No. 830357-28-3](/img/structure/B15160711.png)
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole is a complex heterocyclic compound that features a unique fusion of cyclopentane, dioxin, and imidazole rings
Vorbereitungsmethoden
The synthesis of 1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the imidazole ring, followed by the introduction of the dioxin and cyclopentane moieties. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the cyclization processes. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Addition: Addition reactions with electrophiles or nucleophiles can modify the double bonds within the imidazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a diverse array of derivatives with varying properties .
Wissenschaftliche Forschungsanwendungen
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism by which 1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole can be compared with other similar compounds, such as:
Imidazole: A simpler structure with broad applications in pharmaceuticals and agriculture.
Cyclopentadiene: Known for its use in the synthesis of metallocenes and other organometallic compounds.
Dioxin: A class of compounds with significant environmental and toxicological relevance.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties not found in its individual components .
Eigenschaften
CAS-Nummer |
830357-28-3 |
|---|---|
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
2,8-dioxa-4,6-diazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),4,11-tetraene |
InChI |
InChI=1S/C8H6N2O2/c1-2-5-6(3-1)12-8-7(11-5)9-4-10-8/h1-2,4H,3H2,(H,9,10) |
InChI-Schlüssel |
VQQZPXXJMHFOKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1OC3=C(O2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


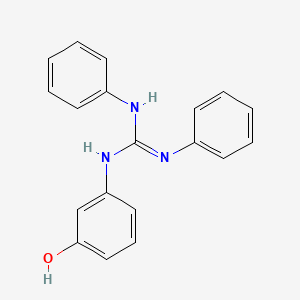
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)
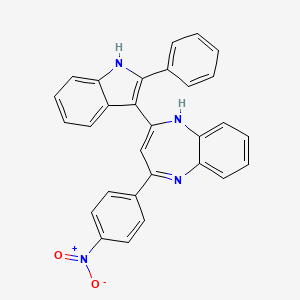
![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)
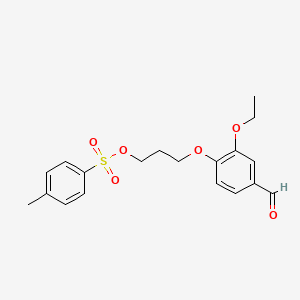
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
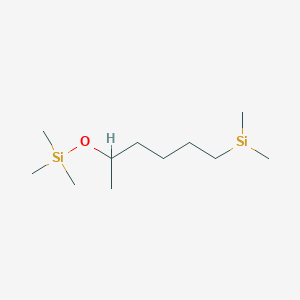
![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)

